![molecular formula C17H26S B14202008 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene CAS No. 830320-94-0](/img/structure/B14202008.png)
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an oct-1-en-1-yl sulfanyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene typically involves the reaction of oct-1-en-1-thiol with 2-(propan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, adhering to principles of green chemistry.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound’s effects are mediated through its ability to modulate redox states, interact with enzymes, and influence cellular signaling pathways.
Comparación Con Compuestos Similares
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene: Shares a similar sulfanyl group but differs in the presence of fluorine atoms, which can significantly alter its reactivity and applications.
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane:
Uniqueness: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is unique due to its specific combination of an oct-1-en-1-yl sulfanyl group and an isopropyl group on a benzene ring
Propiedades
Número CAS |
830320-94-0 |
|---|---|
Fórmula molecular |
C17H26S |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
1-oct-1-enylsulfanyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C17H26S/c1-4-5-6-7-8-11-14-18-17-13-10-9-12-16(17)15(2)3/h9-15H,4-8H2,1-3H3 |
Clave InChI |
FVUTWDIAQHTRLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CSC1=CC=CC=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


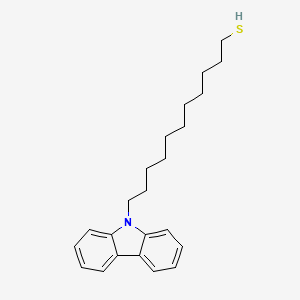
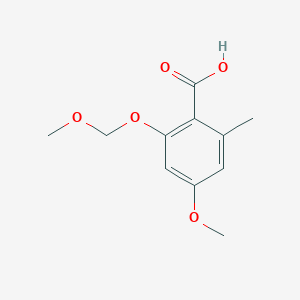
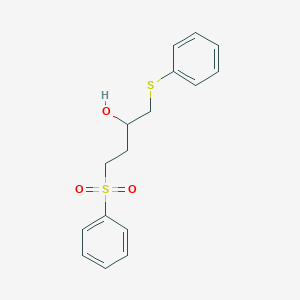
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

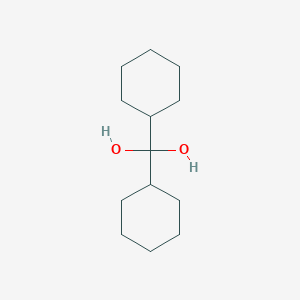
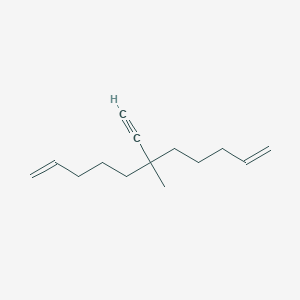
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

